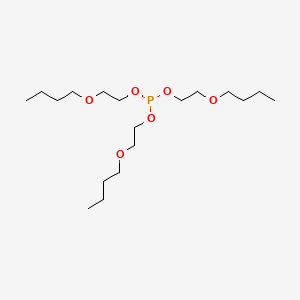
3-Benzoyluracil
説明
3-Benzoyluracil is a chemical compound with the molecular formula C11H8N2O3 . It is also known by other names such as 3-Benzoylpyrimidine-2,4 (1H,3H)-dione and 3-Benzoyl-1,2,3,4-tetrahydropyrimidine-2,4-dione .
Synthesis Analysis
The synthesis of uracil derivatives, including this compound, involves a series of chemical reactions. For instance, a two-step reaction sequence from ω-aminoalkylphosphonates and (E)-3-ethoxyacryloyl isocyanate followed by the uracil ring closure has been reported . Another method involves the Mitsunobu conditions, where this compound reacts with trans-alcohol on N-1 to give its 1-[cis-3-(benzyloxymethyl)cyclobutyl] derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools and techniques. For instance, MolView, a tool that consists of a structural formula editor and a 3D model viewer, can be used to visualize the 3D structure of the molecule . Additionally, the NIST/EPA/NIH Mass Spectral Library provides spectral data for further analysis .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For example, under Mitsunobu conditions, this compound reacts with trans-alcohol on N-1 to give its 1-[cis-3-(benzyloxymethyl)cyclobutyl] derivatives . Another study discusses the Pd-catalyzed allylic substitution of cyclic gem-difluorinated carbonates, which were previously employed in the synthesis of 3’,3’-difluoro-2’-hydroxymethyl-4’,5’-unsaturated carbocyclic nucleosides .Physical and Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of this compound are not explicitly mentioned in the search results.科学的研究の応用
Synthesis of Novel Iso-4'-thionucleosides
3-Benzoyluracil has been utilized in the synthesis of novel iso-4'-thionucleosides. A study by Yamada, Sakata, and Yoshimura (1998) involved the coupling of 1,4-anhydro-4-thioarabitol with various nucleobases, including N(3)-benzoyluracils. This research highlights the potential of this compound in creating isomeric 4'-thionucleosides, which are significant in the field of organic chemistry and drug development (Yamada, Sakata, & Yoshimura, 1998).
Inhibitory Spectrum on Human Tumor Cells
Matsuda, Yasuoka, Sasaki, and Ueda (1991) demonstrated the utility of Nthis compound derivatives in inhibiting the growth of various human tumor cells in vitro. This finding suggests the potential application of this compound in cancer research and therapy (Matsuda, Yasuoka, Sasaki, & Ueda, 1991).
Potential in Nonlinear Optical Applications
Sinha, Prasad, Narayan, and Shukla (2011) conducted a study on 3-Benzoyl-5-chlorouracil, a biologically active synthetic molecule, indicating its potential in nonlinear optical (NLO) applications. The research demonstrates the significant hyperpolarisability of this compound, making it a candidate for NLO applications (Sinha, Prasad, Narayan, & Shukla, 2011).
Antimicrobial and Antitubulin Activities
Research on this compound derivatives has also shown potential in the fields of antimicrobial and antitubulin activities. Ertan-Bolelli, Yildiz, and Ozgen-Ozgacar (2016) evaluated novel benzoxazole derivatives for their antimicrobial activities against various microorganisms. Additionally, Jiang et al. (1998) found that 3-(Iodoacetamido)-benzoylurea, a derivative, exhibits anticancer activity and inhibits microtubule assembly, suggesting its use in cancer chemotherapy (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016); (Jiang et al., 1998).
Enzyme Inhibitory Kinetics
Qamar, Saeed, Saeed, Shah, Ashraf, Abbas, and Seo (2018) explored the synthesis of novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives and evaluated their potential as α-glucosidase/α-amylase inhibitors. This study underscores the potential application of this compound derivatives in developing inhibitors for these enzymes (Qamar, Saeed, Saeed, Shah, Ashraf, Abbas, & Seo, 2018).
将来の方向性
The development of next-generation compounds remains a topic of significant interest and necessity . Controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery . These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction .
作用機序
Target of Action
3-Benzoyluracil is a derivative of uracil, a pyrimidine base that is a fundamental component of RNA. Uracil derivatives are known to be important structural units used for the production of non-nucleoside inhibitors of hiv reverse transcriptase .
Mode of Action
It is known that uracil derivatives interact with their targets by binding to the active site, thereby inhibiting the function of the target enzyme . This interaction results in changes to the normal functioning of the target, which can lead to the inhibition of viral replication in the case of HIV reverse transcriptase .
Biochemical Pathways
The inhibition of HIV reverse transcriptase, for example, disrupts the viral replication process .
Result of Action
The inhibition of hiv reverse transcriptase by uracil derivatives can prevent the replication of the virus, thereby reducing viral load and slowing the progression of the disease .
生化学分析
Biochemical Properties
3-Benzoyluracil interacts with various enzymes, proteins, and other biomolecules. It is a structural unit used for the production of non-nucleoside inhibitors of HIV reverse transcriptase . The benzoyl fragment in this compound serves as a substituent at position 6 of the uracil heterocycle .
Cellular Effects
Uracil derivatives, including this compound, have been studied for their potential antiviral properties
Molecular Mechanism
It is known that uracil derivatives can interfere with DNA/RNA synthesis and repair
Metabolic Pathways
This compound may be involved in metabolic pathways related to the metabolism of uracil
特性
IUPAC Name |
3-benzoyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-9-6-7-12-11(16)13(9)10(15)8-4-2-1-3-5-8/h1-7H,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJHSYADHZMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341033 | |
| Record name | 3-Benzoyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2775-87-3 | |
| Record name | 3-Benzoyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)






![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)

![[1,2,5]Thiadiazolo[3,4-d]pyridazine](/img/structure/B3050599.png)

![4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3050603.png)


